molecular formula C8H9F5OS B1440867 1-Ethoxy-4-(pentafluorosulfanyl)benzene CAS No. 1272542-12-7

1-Ethoxy-4-(pentafluorosulfanyl)benzene

Cat. No.: B1440867
CAS No.: 1272542-12-7
M. Wt: 248.22 g/mol
InChI Key: OCZFJHFFKWMEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS and a molecular weight of 248.21 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a pentafluorosulfanyl group (-SF5) attached to a benzene ring. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pentafluorosulfanyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-(pentafluorosulfanyl)benzene is largely influenced by the electron-withdrawing nature of the pentafluorosulfanyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

1-Ethoxy-4-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.

    1-Ethoxy-4-(fluorosulfonyl)benzene: Contains a fluorosulfonyl group (-SO2F) instead of a pentafluorosulfanyl group.

The uniqueness of this compound lies in the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can significantly alter the compound’s reactivity and properties compared to its analogs .

Properties

IUPAC Name

(4-ethoxyphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZFJHFFKWMEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-4-(pentafluorosulfanyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-4-(pentafluorosulfanyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.